Cas no 1346535-75-8 (Methyl 5-bromo-3-cyanopyridine-2-acetate)

Methyl 5-bromo-3-cyanopyridine-2-acetate is a versatile pyridine derivative with applications in pharmaceutical and agrochemical synthesis. The compound features a bromo substituent at the 5-position and a cyano group at the 3-position, enhancing its reactivity for further functionalization. The ester moiety at the 2-position provides additional flexibility for derivatization via hydrolysis or transesterification. This intermediate is particularly valuable in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to the bromine's electrophilic nature. Its high purity and stability under standard storage conditions make it a reliable building block for heterocyclic chemistry. The compound is typically handled under inert conditions to preserve its reactivity.
Methyl 5-bromo-3-cyanopyridine-2-acetate structure
1346535-75-8 structure
商品名:Methyl 5-bromo-3-cyanopyridine-2-acetate
CAS番号:1346535-75-8
MF:C9H7BrN2O2
メガワット:255.068081140518
CID:4900448

Methyl 5-bromo-3-cyanopyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 5-bromo-3-cyanopyridine-2-acetate
    • インチ: 1S/C9H7BrN2O2/c1-14-9(13)3-8-6(4-11)2-7(10)5-12-8/h2,5H,3H2,1H3
    • InChIKey: PTBWVPBSZOYKBU-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(C(C#N)=C1)CC(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 261
  • トポロジー分子極性表面積: 63
  • 疎水性パラメータ計算基準値(XlogP): 1.1

Methyl 5-bromo-3-cyanopyridine-2-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029013622-250mg
Methyl 5-bromo-3-cyanopyridine-2-acetate
1346535-75-8 95%
250mg
$999.60 2022-04-03
Alichem
A029013622-1g
Methyl 5-bromo-3-cyanopyridine-2-acetate
1346535-75-8 95%
1g
$3,097.65 2022-04-03

Methyl 5-bromo-3-cyanopyridine-2-acetate 関連文献

Methyl 5-bromo-3-cyanopyridine-2-acetateに関する追加情報

Methyl 5-Bromo-3-Cyanopyridine-2-Acetate: A Comprehensive Overview

Methyl 5-bromo-3-cyanopyridine-2-acetate, also known by its CAS number 1346535-75-8, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical chemistry, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with substituents at positions 2, 3, and 5. The presence of a bromine atom at position 5 and a cyano group at position 3, along with the methyl ester group at position 2, makes it a versatile building block for various chemical transformations.

The synthesis of methyl 5-bromo-3-cyanopyridine-2-acetate typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce the bromine substituent at position 5. These methods not only enhance the yield but also minimize the generation of hazardous byproducts, aligning with current sustainability goals in the chemical industry.

In terms of applications, methyl 5-bromo-3-cyanopyridine-2-acetate has been extensively studied for its potential in drug discovery. The compound's structure provides a platform for exploring novel bioactive molecules. For example, studies have shown that derivatives of this compound exhibit promising antimicrobial and anti-inflammatory properties. These findings have sparked interest in further investigations into its therapeutic potential, particularly in the context of developing new antibiotics and anti-inflammatory agents.

Beyond pharmaceutical applications, methyl 5-bromo-3-cyanopyridine-2-acetate has also found utility in materials science. Its ability to undergo various post-synthetic modifications makes it an ideal candidate for constructing advanced materials such as covalent organic frameworks (COFs) and two-dimensional polymers. Recent research has demonstrated that derivatives of this compound can be incorporated into COFs to create porous materials with exceptional stability and catalytic activity. Such materials hold promise for applications in gas storage, catalysis, and sensing technologies.

The study of methyl 5-bromo-3-cyanopyridine-2-acetate has also contributed to our understanding of pyridine chemistry. Pyridines are a class of compounds that are widely used in organic synthesis due to their aromaticity and reactivity. The substitution pattern in this compound allows for a wide range of reactions, including nucleophilic substitutions, electrophilic substitutions, and coupling reactions. Researchers have exploited these properties to develop novel synthetic pathways for complex molecules.

In conclusion, methyl 5-bromo-3-cyanopyridine-2-acetate is a versatile compound with a wealth of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing both academic and industrial efforts.

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